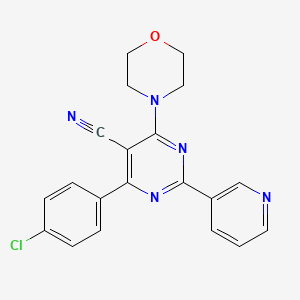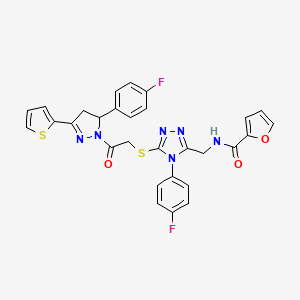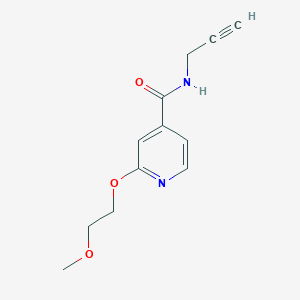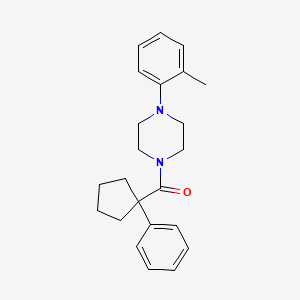
4-(4-氯苯基)-6-吗啉基-2-(3-吡啶基)-5-嘧啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a morpholino group, a pyridinyl group, and a pyrimidinecarbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of aromatic rings (phenyl, pyridinyl, and pyrimidine) would contribute to its planarity and rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the nitrile group could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group might increase its polarity, and the aromatic rings could contribute to its UV-Vis absorption .科学研究应用
合成和反应性
- 该化合物用于合成多种杂环化合物。例如,它已被用于异喹啉衍生物、吡啶并[2,3-d]嘧啶衍生物和1,8-萘啶衍生物的合成。这些合成展示了该化合物在构建复杂分子结构中的效用 (Al-Issa, 2012).
生物活性
- 该化合物的衍生物已被合成并对其各种生物活性进行了评估。例如,4-(4-吗啉基苯基)-6-芳基嘧啶-2-胺已被研究其作为腺苷受体拮抗剂、激酶抑制剂和抗炎剂的潜力 (Thanusu et al., 2010).
在药物合成中的应用
- 在药物研究中,该化合物及其衍生物已被用于合成潜在的治疗剂。例如,它已被用于创建可能表现出抗菌、抗真菌和抗结核活性的化合物 (Patel et al., 2003).
在抗癌研究中的潜力
- 此外,该化合物的一些衍生物在抗癌研究中显示出前景。例如,新型衍生物已针对人类肿瘤细胞系进行了评估,其中一些显示出显着的抑制活性 (Tiwari et al., 2016).
化学反应性和稠合杂环的形成
- 该化合物的反应性已在形成各种稠合杂环中得到探索,这些杂环在药物化学中具有价值,因为它们具有多种生物活性 (Abdelghani et al., 2017).
在有机金属化学中的应用
- 在有机金属化学中,该化合物已被用于合成钴(III)和铜(II)配合物,这些配合物在催化和材料科学中具有潜在应用 (Amirnasr et al., 2001).
安全和危害
未来方向
作用机制
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets mentioned above that this compound likely interacts with its targets to inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell growth and proliferation, signal transduction, and possibly others .
Result of Action
Given the targets and potential pathways affected, it can be inferred that this compound likely has effects on cell growth and proliferation, and possibly other cellular processes .
属性
IUPAC Name |
4-(4-chlorophenyl)-6-morpholin-4-yl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c21-16-5-3-14(4-6-16)18-17(12-22)20(26-8-10-27-11-9-26)25-19(24-18)15-2-1-7-23-13-15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIGUIBTKAEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)



![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)



acetate](/img/structure/B2601889.png)
![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)